molecular formula C7H10ClN3O2S B13922721 N-(3-(Chloromethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

N-(3-(Chloromethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B13922721
M. Wt: 235.69 g/mol
InChI Key: DYTRTJKPAPKFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group attached to the pyrazine ring, along with a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide typically involves the chloromethylation of a pyrazine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 2-chloropyrazine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated pyrazine derivative, while oxidation can lead to the formation of pyrazine N-oxides.

Scientific Research Applications

N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The pyrazine ring can also interact with biological receptors, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide: can be compared with other pyrazine derivatives such as:

Uniqueness

The uniqueness of N-[3-(chloromethyl)-2-pyrazinyl]-N-methylMethanesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and methanesulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

N-[3-(chloromethyl)pyrazin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C7H10ClN3O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,5H2,1-2H3

InChI Key

DYTRTJKPAPKFRG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=CN=C1CCl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.